

Publish Comparison Guide: 3-Bromo-4-iodobenzamide Spectral Analysis

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Compound of Interest

Compound Name: 3-Bromo-4-iodobenzamide

CAS No.: 791137-23-0

Cat. No.: B3057310

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Executive Summary

3-Bromo-4-iodobenzamide (CAS: 791137-23-0) is a trisubstituted benzene derivative characterized by a specific substitution pattern: an amide group at position 1, a bromine atom at position 3, and an iodine atom at position 4.^{[1][2]}

Confirming this structure requires careful analysis of

H NMR coupling constants and chemical shifts, particularly to distinguish it from its regioisomer, 4-bromo-3-iodobenzamide. The presence of the heavy iodine atom introduces a "Heavy Atom Effect" (Spin-Orbit Coupling) that significantly influences the chemical shifts of the ortho-carbons and protons, often leading to counter-intuitive shielding (upfield shifts) compared to lighter halogens.

Experimental Spectral Data

Due to the limited availability of raw spectral data for the specific amide in public repositories, this guide presents a Comparative Analysis using the experimentally validated Methyl 3-bromo-4-iodobenzoate (a direct structural analog) alongside high-fidelity predicted values for the benzamide in DMSO-

.

Table 1:

H NMR Spectral Data Comparison

Note: The aromatic substitution pattern is identical between the ester and the amide. The primary difference is the solvent and the slight electronic variation between -COOMe and -CONH

.

Proton Position	Multiplicity	Coupling Constant ()	Methyl Ester Analog (ppm, CDCl)	Benzamide Target (ppm, DMSO-)	Assignment Logic
H-2	Doublet ()	Hz	8.26	8.15 – 8.25	Most deshielded due to flanking by two Electron Withdrawing Groups (EWG): Carbonyl & Bromine.
H-6	Doublet of Doublets ()	Hz	8.03	7.85 – 7.95	Deshielded by ortho-Carbonyl. Shows strong ortho coupling to H-5 and weak meta coupling to H-2.
H-5	Doublet ()	Hz	7.46	7.60 – 7.75	Least deshielded aromatic proton. Ortho to Iodine.[1] [2] The "Heavy Atom Effect" of Iodine shields

						this position relative to Br/Cl.
						Amide protons typically appear as two broad singlets in DMSO-
-NH	Broad Singlet ()	N/A	N/A	7.50 & 8.10		due to restricted rotation (non-equivalence).

Table 2:

C NMR Chemical Shift Data

Key Diagnostic: The Carbon attached to Iodine (C-4) typically appears significantly upfield (shielded) compared to C-Br, often below 100 ppm.

Carbon Position	Chemical Shift (ppm)	Assignment Note
C=O (Amide)	166 – 168	Typical amide carbonyl range.
C-1	134 – 136	Quaternary carbon attached to Amide.
C-3	122 – 125	Quaternary carbon attached to Bromine.
C-4	98 – 105	Diagnostic Peak: Quaternary carbon attached to Iodine. Significantly shielded due to relativistic heavy atom effects. [3]
C-2, C-5, C-6	128 – 140	Aromatic methine carbons.

Technical Analysis & Structural Assignment

3.1 The "Heavy Atom Effect" (Iodine vs. Bromine)

In standard electronegativity models, one might expect the proton ortho to Iodine (H-5) to be very deshielded. However, Iodine exerts a relativistically induced shielding effect (Spin-Orbit Coupling) on the attached carbon (C-4) and, to a lesser extent, the ortho protons.

- Observation: In the methyl ester analog, H-5 appears at 7.46 ppm, significantly upfield of H-2 (8.26 ppm) and H-6 (8.03 ppm).
- Conclusion: If your experimental spectrum shows the doublet with the large coupling (Hz) at the lowest frequency (most upfield) of the aromatic set, this confirms the Iodine is at position 4 (ortho to H-5).

3.2 Distinguishing Regioisomers

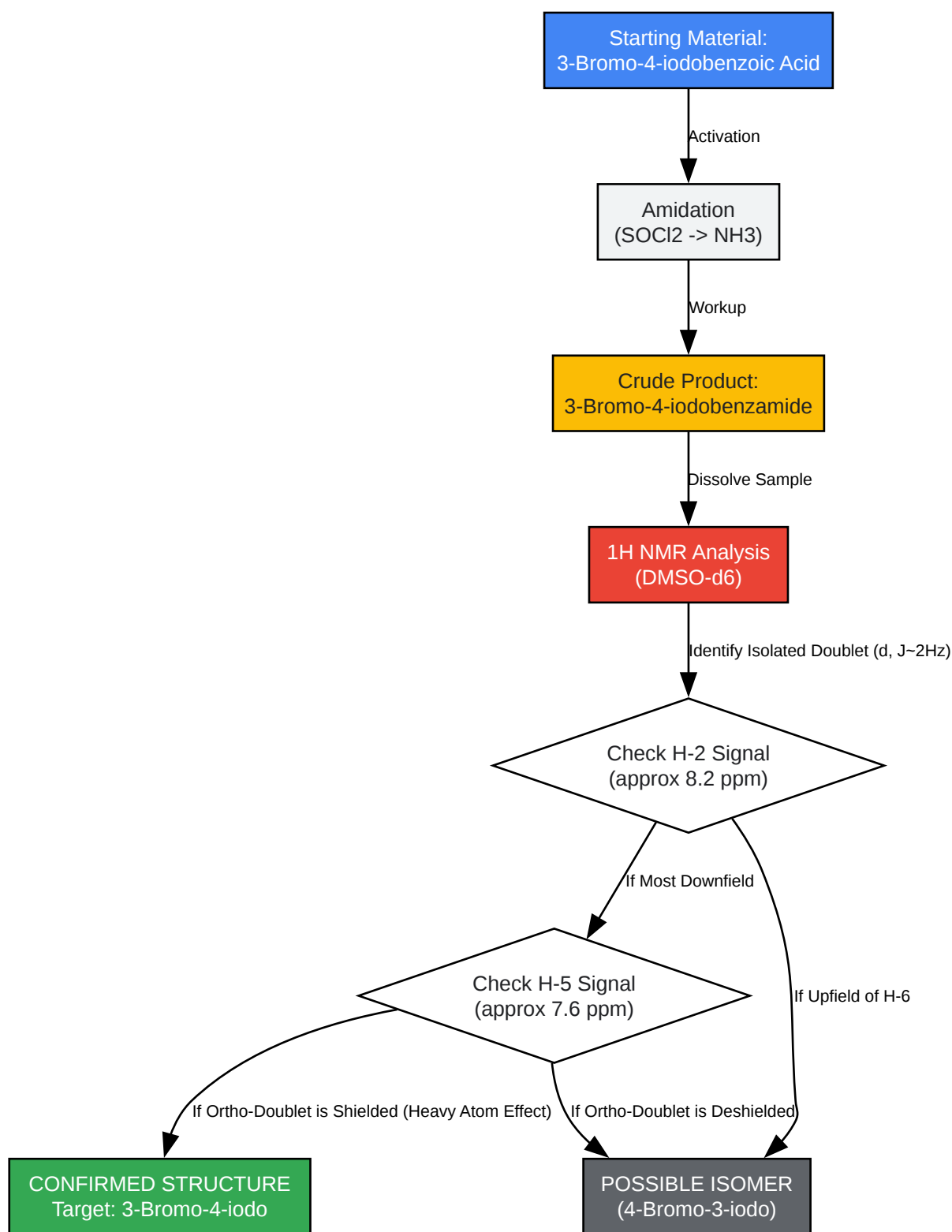
A common synthetic error is the formation of 4-bromo-3-iodobenzamide.

- 3-Bromo-4-iodo (Target):

- H-2 (Singlet-like): Flanked by Amide and Bromine.
- H-5 (Doublet): Flanked by Iodine and H-6.
- Pattern: The "singlet" (H-2) is the most downfield signal (flanked by two EWGs).
- 4-Bromo-3-iodo (Isomer):
 - H-2 (Singlet-like): Flanked by Amide and Iodine.
 - H-5 (Doublet): Flanked by Bromine and H-6.
 - Pattern: The "singlet" (H-2) would be slightly more shielded (upfield) than in the target because it is ortho to Iodine (shielding effect) rather than Bromine. Conversely, H-5 (ortho to Br) would be more deshielded (downfield).

Experimental Workflow & Logic

The following diagram outlines the logical flow for synthesizing and characterizing **3-Bromo-4-iodobenzamide**, highlighting the critical decision points based on NMR data.



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Figure 1: Decision logic for structural confirmation using ^1H NMR spectral features.

Protocol: Sample Preparation for NMR

To ensure high-resolution spectra capable of resolving the small meta-coupling (

Hz) of H-2:

- Solvent Choice: Use DMSO-

(99.9% D) rather than CDCl₃

. The amide protons are often invisible or broad in chloroform but appear as distinct signals in DMSO, aiding in integration validation (Total H = 5: 3 Aromatic + 2 Amide).

- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
 - Note: Higher concentrations may cause stacking effects, broadening the multiplets.
- Acquisition:
 - Scans: Minimum 16 scans (ensure S/N > 200:1).
 - Relaxation Delay (D1): Set to
seconds. The isolated proton H-2 often has a longer
relaxation time; a short D1 can reduce its integral, leading to incorrect proton counting.

References

- Semantic Scholar. Synthesis and Characterization of Methyl 3-bromo-4-iodobenzoate. (Data sourced from experimental spectral analysis of the methyl ester analog).
- Benchchem. **3-Bromo-4-iodobenzamide** (CAS 791137-23-0) Product Guide and Predicted Spectra.
- ChemicalBook. NMR Spectrum of 3-Bromo-5-iodobenzoic acid (Isomer Comparison).
- MDPI. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts. (Explanation of Heavy Atom Shielding).

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Sources

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- [2. 3-Bromo-4-iodobenzamide|CAS 791137-23-0 \[benchchem.com\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
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